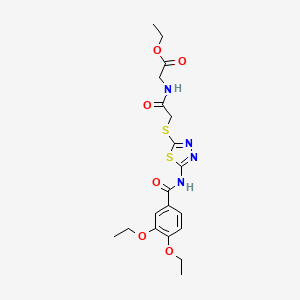
Ethyl 2-(2-((5-(3,4-diethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-((5-(3,4-diethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a synthetic compound known for its distinct structure and potential applications in various fields of science and industry. The compound features a thiadiazole ring, which is a unique heterocyclic structure known for its biological and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 2-(2-((5-(3,4-diethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves a multi-step process. Starting materials include ethyl acetate and 3,4-diethoxybenzamide, which are reacted with thionyl chloride to form the initial intermediates. The subsequent steps involve the introduction of the 1,3,4-thiadiazole ring and the acetamido group through carefully controlled reactions involving reagents like thiourea and sodium ethoxide. The final product is obtained after purification through crystallization or chromatography.
Industrial Production Methods: : Industrial production often follows a similar synthetic route but is scaled up with optimized reaction conditions to ensure high yield and purity. Industrial synthesis may involve batch or continuous flow reactions, utilizing larger quantities of reagents and advanced purification techniques like high-performance liquid chromatography (HPLC).
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically targeting the thiadiazole ring or the ethoxy groups.
Reduction: : Selective reduction can modify the amide or ester functionalities.
Substitution: : The ethyl ester and acetamido groups are susceptible to nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation may involve reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction might use hydrogen gas with a metal catalyst like palladium on carbon.
Substitution reactions could involve alkyl halides or acyl chlorides under anhydrous conditions.
Major Products Formed: : The major products formed depend on the type of reaction. Oxidation often leads to the formation of sulfoxides or sulfones. Reduction could yield alcohols or amines, while substitution reactions might introduce various functional groups onto the aromatic ring or ester moiety.
科学研究应用
Ethyl 2-(2-((5-(3,4-diethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate has wide-ranging applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of complex molecules due to its reactive functional groups.
Biology: : Investigated for its potential as an enzyme inhibitor, particularly in relation to thiadiazole-containing compounds known to interact with biological systems.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: : Utilized in the development of novel materials and as a starting material for the synthesis of pesticides and herbicides.
作用机制
The mechanism of action of Ethyl 2-(2-((5-(3,4-diethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate often involves its interaction with molecular targets like enzymes or receptors. The compound's thiadiazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. Pathways involved may include inhibition of specific enzymes or modulation of receptor functions.
Similar Compounds
Ethyl 2-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
Ethyl 2-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
Comparison: : Compared to these similar compounds, this compound stands out due to its unique ethoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness may contribute to its more potent biological effects or different reactivity patterns in chemical syntheses.
Hope that covers the bases! Intrigued by the endless possibilities in the world of chemistry? Let's dive deeper into anything that piqued your curiosity!
属性
IUPAC Name |
ethyl 2-[[2-[[5-[(3,4-diethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6S2/c1-4-27-13-8-7-12(9-14(13)28-5-2)17(26)21-18-22-23-19(31-18)30-11-15(24)20-10-16(25)29-6-3/h7-9H,4-6,10-11H2,1-3H3,(H,20,24)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOJPGFFCRUGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC(=O)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














